N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a structurally complex molecule featuring a hybrid architecture combining aromatic, alicyclic, and amide functionalities. The core structure comprises:
- A thiophene-cyclopentyl moiety: The thiophene ring (a sulfur-containing heterocycle) is fused to a cyclopentyl group, conferring both aromaticity and steric bulk.
- A mesityl (2,4,6-trimethylphenyl) group: This highly substituted phenyl group is known for its electron-donating and steric shielding properties.
For instance, Stille coupling (as seen in thiophene-containing solar cell dyes ) could facilitate the integration of the thiophene-cyclopentyl unit. Subsequent amidation with mesityl amines, similar to methods in Scheme 9 of , may yield the final product.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-14-11-15(2)18(16(3)12-14)23-20(25)19(24)22-13-21(8-4-5-9-21)17-7-6-10-26-17/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKOLHQNYPMTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-(2,4,6-trimethylphenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Attachment of the trimethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-(2,4,6-trimethylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide groups can produce corresponding amines.
Scientific Research Applications
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-(2,4,6-trimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-(2,4,6-trimethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, we analyze structurally analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs.
Key Comparative Insights :
Structural Complexity vs. Functionality :
- The target compound balances aromatic (thiophene), alicyclic (cyclopentyl), and polar (amide) groups, enabling diverse applications. In contrast, 1-adamantan-2-yl-N-mesitylpiperidine-2-carboxamide replaces the thiophene-cyclopentyl unit with adamantane, enhancing lipophilicity but reducing π-conjugation (critical for optoelectronics).
- The thiophene-mesityl aniline derivative prioritizes extended conjugation (via tributylstannyl groups) for light absorption, whereas the target compound’s ethanediamide may favor coordination chemistry.
Steric and Electronic Effects: The mesityl group in all compounds provides steric protection, but its impact varies. In the N-(2,4,6-trimethylphenyl)-1,2-diaminoethane , the mesityl group stabilizes metal complexes by preventing aggregation. In the target compound, it likely influences solubility and reactivity in catalytic or supramolecular contexts. Sulfonamide vs. Ethanediamide: The sulfonamide in offers strong hydrogen-bonding and acidity, whereas the ethanediamide in the target compound provides dual amide sites for chelation or intermolecular interactions.
Applications: Catalysis: The target compound’s ethanediamide could act as a bidentate ligand, similar to ethylenediamine derivatives in , but with enhanced rigidity from the cyclopentyl group.
Biological Activity
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a thiophene ring, a cyclopentyl group, and a trimethylphenyl moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[(1-thiophen-2-ylcyclopentyl)methyl]-N'-(2,4,6-trimethylphenyl)ethanediamide. Its molecular formula is , with a molecular weight of 370.51 g/mol. The structural features of this compound suggest potential interactions with biological targets due to the presence of both hydrophobic (aromatic) and polar (amide) functionalities.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structure suggests potential interactions with nitric oxide synthase (NOS), which is crucial in various physiological processes.
- Protein-Ligand Interactions : The compound's ability to bind to various protein targets could modulate signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For example:
- MTT Assays : A study evaluated the cytotoxicity of various derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds structurally similar to this compound showed notable inhibition of cell growth, suggesting that this class of compounds may be promising candidates for cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17 | MCF-7 | 10.5 |
| Compound 18 | MDA-MB-468 | 12.3 |
| This compound | MCF-7 | TBD |
Case Studies
- Breast Cancer Treatment : A study synthesized several derivatives based on the structure of this compound and evaluated their effects on breast cancer cell lines. Compounds were shown to inhibit cell proliferation significantly and were subjected to molecular docking studies to understand their binding affinities to target proteins .
- Neuroprotective Effects : Research into similar thiophene-containing compounds indicated potential neuroprotective effects through the inhibition of NOS pathways in models of neuropathic pain . This suggests that this compound could also be explored for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
